molecular formula C13H24N2O3 B1497927 tert-Butyl 3-morpholinopyrrolidine-1-carboxylate CAS No. 1184914-30-4

tert-Butyl 3-morpholinopyrrolidine-1-carboxylate

Cat. No.: B1497927
CAS No.: 1184914-30-4
M. Wt: 256.34 g/mol
InChI Key: RCKIXPCAEGDNLG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-morpholinopyrrolidine-1-carboxylate: . It is characterized by the presence of a tert-butyl group, a morpholine ring, and a pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-morpholinopyrrolidine-1-carboxylate typically involves the reaction of morpholine with pyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction can be carried out using standard organic synthesis techniques, such as nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-morpholinopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-morpholinopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could be used as a precursor for the development of new drugs or as a component in drug formulations.

Industry: In industry, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-morpholinopyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Morpholine derivatives: Compounds containing morpholine rings are structurally similar and may exhibit similar reactivity.

  • Pyrrolidine derivatives: Other pyrrolidine-based compounds share structural similarities and can be compared in terms of their chemical properties and applications.

Uniqueness: Tert-Butyl 3-morpholinopyrrolidine-1-carboxylate stands out due to its combination of a tert-butyl group, morpholine ring, and pyrrolidine ring

Properties

IUPAC Name

tert-butyl 3-morpholin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-11(10-15)14-6-8-17-9-7-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKIXPCAEGDNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654962
Record name tert-Butyl 3-(morpholin-4-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184914-30-4
Record name tert-Butyl 3-(morpholin-4-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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